molecular formula C11H13BrO5 B8308149 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde

3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde

Cat. No.: B8308149
M. Wt: 305.12 g/mol
InChI Key: JOQKYHKFIBYQMR-UHFFFAOYSA-N
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Description

3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO5 It is characterized by the presence of a bromine atom and two methoxymethoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde typically involves the bromination of 2,5-dimethoxymethoxy benzaldehyde. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Bromo-2,5-bis-methoxymethoxy benzoic acid.

    Reduction: 3-Bromo-2,5-bis-methoxymethoxy benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxymethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxybenzaldehyde: Similar structure but with only one methoxymethoxy group.

    5-Bromo-2-(methoxymethoxy)benzaldehyde: Similar structure but with the bromine atom in a different position.

    3-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methoxymethoxy groups.

Uniqueness

3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde is unique due to the presence of two methoxymethoxy groups, which enhance its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a useful probe in biological studies .

Properties

Molecular Formula

C11H13BrO5

Molecular Weight

305.12 g/mol

IUPAC Name

3-bromo-2,5-bis(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C11H13BrO5/c1-14-6-16-9-3-8(5-13)11(10(12)4-9)17-7-15-2/h3-5H,6-7H2,1-2H3

InChI Key

JOQKYHKFIBYQMR-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C(=C1)Br)OCOC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add a solution of phenyllithium (7.80 mL of a 1.8 M solution in cyclohexane-Et2O (70:30), 14.04 mmol) over 15 seconds to a −78° C. solution of 1,3-dibromo-2,5-bis-methoxymethoxy-benzene (5.00 g, 14.04 mmol) in THF (100 mL). After stirring the reaction for 15 minutes, add DMF (2.17 mL, 28.08 mmol) and stir the reaction for 1 hour. Pour the reaction into H2O (150 mL) and extract with EtOAc (2×100 mL). Combine the organic extracts, wash with brine, dry (MgSO4), filter and concentrate. Purify the crude material using silica gel chromatography, eluting with Hex:EtOAc (80:20) to afford the subtitled product (3.00 g, 70%) as an oil. 1H NMR (CDCl3) δ 3.47 (s, 3H), 3.61 (s, 3H), 5.14 (s, 2H), 5.16 (s, 2H), 7.45 (d, J=3.0 Hz, 1H), 7.53 (d, J=3.1 Hz, 1H), 10.29 (s, 1H).
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solution
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0 (± 1) mol
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5 g
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reactant
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cyclohexane Et2O
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100 mL
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2.17 mL
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150 mL
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Yield
70%

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